molecular formula C11H10N2O B114763 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one CAS No. 152193-85-6

3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one

Cat. No. B114763
M. Wt: 186.21 g/mol
InChI Key: KRRWBFJXTNMYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one is a polycyclic heteroaromatic compound . It has attracted the attention of medicinal chemists due to its important biological activities such as antifungal, antihistaminergic, and anti-serotoninergic properties .


Synthesis Analysis

The synthesis of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one can be achieved through a catalytic synthetic approach by intramolecular 1,4-addition of readily available α,β-unsaturated esters . Another method involves a Michael addition-cyclization cascade starting from vinyl selenones and (1H-indol-2yl)carboxamides using potassium hydroxide as a base .


Molecular Structure Analysis

The molecular structure of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one is complex due to its polycyclic nature. The structure is formed by the ring-closing reaction of α,β-unsaturated esters .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one include intramolecular 1,4-addition of α,β-unsaturated esters and a Michael addition-cyclization cascade starting from vinyl selenones and (1H-indol-2yl)carboxamides .

Scientific Research Applications

1. Specific Scientific Field: Cancer Research

3. Detailed Description of the Methods of Application or Experimental Procedures: The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro . The results were represented by IC50 values .

1. Organic Synthesis: The compound has been used in the synthesis of diversely substituted dihydropyrazino[2,3-b]indoles . This protocol features organocatalysts, an eco-friendly solvent, mild conditions, readily accessible substrates, broad substrate scope and simple work-up .

2. Anti-Cancer Agents: Nitrone derivatives of the compound have been synthesized and evaluated as potential anti-cancer agents . The study shows the promise for further pursuit of nitrone-type small molecules in chemotherapy .

3. Synthesis of 3-Substituted 2,3-Dihydropyrazino[1,2-a]indol-4(1H)-ones: The compound has been used in the synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones .

4. Polycyclic Heteroaromatic Compounds: A new synthetic approach to 3,4-dihydropyrazino[1,2-a]indol-1(2H)-ones by intramolecular 1,4-addition of readily available alpha,beta-unsaturated esters has been described .

1. Synthesis of Diversely Substituted Dihydropyrazino[2,3-b]indoles: The compound has been used in the synthesis of diversely substituted dihydropyrazino[2,3-b]indoles . This protocol features organocatalysts, an eco-friendly solvent, mild conditions, readily accessible substrates, broad substrate scope and simple work-up .

2. Synthesis of 3-Substituted 2,3-Dihydropyrazino[1,2-a]indol-4(1H)-ones: The compound has been used in the synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones .

3. Synthesis of Polycyclic Heteroaromatic Compounds: A new synthetic approach to 3,4-dihydropyrazino[1,2-a]indol-1(2H)-ones by intramolecular 1,4-addition of readily available alpha,beta-unsaturated esters has been described .

properties

IUPAC Name

3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-11-10-7-8-3-1-2-4-9(8)13(10)6-5-12-11/h1-4,7H,5-6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRWBFJXTNMYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3C=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565536
Record name 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one

CAS RN

152193-85-6
Record name 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of the acid derivative of formula (VII) (57 mg, 0.2 mmol, 2 eq), DIPEA (0.068 ml, 0.39 mmol, 4 eq.), PyBOP (102.75 mg, 0.2 mmol, 2 eq.) in dry DMA (2.0 ml) was stirred for 30 min then was added to resin of example 6 (0.1 mmol, 1 eq.) and the final suspension was shaken for 20 h at 25° C. The resin was washed sequentially with DMF (1 ml), DCM (1 ml), DMF (1 ml), DCM (1 ml), MeOH (1 ml), water (1 ml), MeOH (1 ml), DCM (1 ml), MeOH (1 ml), DCM (1 ml), MeOH (1 ml), MTBE (1 ml, 2 cycles) and then air dried.
Quantity
57 mg
Type
reactant
Reaction Step One
Name
Quantity
0.068 mL
Type
reactant
Reaction Step One
Name
Quantity
102.75 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
resin
Quantity
0.1 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
final suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 500-mL Parr reactor bottle was purged with nitrogen and charged with 10% palladium on carbon (50% wet, 3.47 g dry weight), 102a (8.00 g, 35.0 mmol), 12% hydrochloric acid (17.5 mL, 70 mmol), ethyl acetate (150 mL) and ethanol (100 mL). The bottle was attached to a Parr hydrogenator, evacuated, charged with hydrogen gas to a pressure of 50 psi and shaken for 6 h. After this time, the hydrogen was evacuated, and nitrogen was charged into the bottle. Celite 521 (10.0 g) was added, and the mixture was filtered through a pad of Celite 521. The filter cake was washed with ethanol (2×50 mL), and the combined filtrates were concentrated to dryness under reduced pressure. The residue was partitioned between ethyl acetate (400 mL) and 10% aqueous potassium carbonate (300 mL). The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (3×200 mL). The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure. The residue was triturated with ethanol (5 mL) to afford a 70% yield (4.57 g) of 102b as an off-white solid: mp 228-230° C.; 1H NMR (300 MHz, CDCl3) d 7.73 (d, 1H, J=8.1 Hz), 7.34 (m, 3H), 7.18 (m, 1H), 6.75 (br s, 1H), 4.29 (t, 2H, J=5.4 Hz), 3.84 (m, 2H); MS (ESI+) m/z 187.1 (M+H).
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
3.47 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one
Reactant of Route 2
Reactant of Route 2
3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one
Reactant of Route 3
3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one
Reactant of Route 4
3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one
Reactant of Route 5
3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one
Reactant of Route 6
3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one

Citations

For This Compound
38
Citations
RB Toche, RA Janrao - Arabian journal of chemistry, 2019 - Elsevier
Abstract Series novel of 2-(substituted)-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one (4a–e) and its urea (7a–f), sulfonamide (9a–d) and acetamide (12a–d) derivatives were synthesized …
Number of citations: 17 www.sciencedirect.com
C Markl, MI Attia, J Julius, S Sethi… - Bioorganic & medicinal …, 2009 - Elsevier
Two novel series of melatonin-derived compounds have been synthesized and pharmacologically evaluated at the MT 1 and MT 2 subtypes of melatonin receptors. Compounds 12b–c …
Number of citations: 23 www.sciencedirect.com
J Huszár, É Bozó, G Beke, K Katalin Szalai… - …, 2022 - Wiley Online Library
Obesity is a global epidemic associated with multiple severe diseases. Several pharmacotherapies have been investigated including the antagonists of melanin concentrating hormone …
M Palomba, L Sancineto, F Marini, C Santi, L Bagnoli - Tetrahedron, 2018 - Elsevier
Herein we disclose an efficient and flexible approach to biologically relevant 3,4-dihydropyrazino[1,2-a]indol-1(2H)ones and 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)ones through a …
Number of citations: 17 www.sciencedirect.com
FA Shourkaei, AB Lish, M Talebi, S Abdoli… - Journal of Molecular …, 2023 - Elsevier
In the present paper, a novel series of pyrazino[1,2-a]indole derivatives 6(ak) were synthesized by Ugi four-component reaction (U-4CR), followed by an intramolecular cyclization of the …
Number of citations: 0 www.sciencedirect.com
AP Ilyn, JA Kuzovkova, VV Potapov, AM Shkirando… - Tetrahedron letters, 2005 - Elsevier
We present a convenient synthesis of novel pyrrole- and indole-fused 1-oxo-1,2,3,4-tetrahydropyrazine heterocyclic structures using a novel modification of four-component Ugi …
Number of citations: 37 www.sciencedirect.com
AJ Das, SK Das - The Journal of Organic Chemistry, 2023 - ACS Publications
Base-mediated [4+2] annulation of indole-2-carboxamides with 2,3-epoxy tosylates has been explored. The protocol delivers 3-substituted pyrazino[1,2-a]indol-1-ones in high yields in …
Number of citations: 3 pubs.acs.org
L Mohammadkhani, MM Heravi - ChemistrySelect, 2019 - Wiley Online Library
Ugi four‐center three‐component reaction (U‐4 C‐3CR) as actually an important development of the well‐known Ugi four‐component reaction (U‐4CR). In U‐4 C‐3CR, one of the …
T Lee, PP Christov, S Shaw, JC Tarr… - Journal of medicinal …, 2019 - ACS Publications
Overexpression of myeloid cell leukemia-1 (Mcl-1) in cancers correlates with high tumor grade and poor survival. Additionally, Mcl-1 drives intrinsic and acquired resistance to many …
Number of citations: 42 pubs.acs.org
RA Tapia, Y Prieto, F Pautet, M Domard… - European Journal of …, 2002 - Wiley Online Library
Pyrazinoindoloquinone 6 was synthesized by alkylation of ethyl 4,7‐dimethoxyindole‐2‐carboxylate (1), followed by cyclization of the N‐bromoethyl derivative 2b in the presence of …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.